4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Amination and Chlorination: The amino and chloro groups are introduced via selective amination and chlorination reactions.
Final Coupling: The final step involves coupling the intermediate with the appropriate carboxamide derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine moieties.
Reduction: Reduction reactions can be employed to modify the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in inhibiting protein kinase B, which is involved in cell signaling pathways.
Medicine: It has potential as an anticancer agent due to its ability to inhibit protein kinase B, which is often deregulated in cancer cells.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The compound exerts its effects by inhibiting protein kinase B (Akt). Protein kinase B is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates various cellular processes such as growth, proliferation, and survival. By inhibiting protein kinase B, the compound can disrupt these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B and share a similar core structure.
Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have similar inhibitory effects on protein kinase B and are used in anticancer research
Uniqueness
4-amino-N-(4-chlorophenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which provides it with distinct pharmacological properties. Its ability to selectively inhibit protein kinase B with high potency makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C19H21ClN6O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
4-amino-N-(4-chlorophenyl)-7-oxo-2-piperidin-1-yl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H21ClN6O2/c20-11-4-6-12(7-5-11)22-18(28)13-10-14(27)23-17-15(13)16(21)24-19(25-17)26-8-2-1-3-9-26/h4-7,13H,1-3,8-10H2,(H,22,28)(H3,21,23,24,25,27) |
InChI Key |
AZIDRVNTPDKCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C3C(CC(=O)NC3=N2)C(=O)NC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
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